2-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
The compound 2-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic molecule featuring a 3,5-dibromo-1,2,4-triazole core linked via an ethyl group to an isoindole-1,3-dione moiety.
Properties
IUPAC Name |
2-[2-(3,5-dibromo-1,2,4-triazol-1-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2N4O2/c13-11-15-12(14)18(16-11)6-5-17-9(19)7-3-1-2-4-8(7)10(17)20/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPMIERVPMCKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=NC(=N3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Phthalic Anhydride
Phthalic anhydride reacts with ammonium hydroxide in ethanol under reflux to yield isoindole-1,3-dione (78% yield, 12 h). Alternative protocols using substituted amines (e.g., methylamine) produce N-alkylated derivatives but require harsher conditions (DMF, 100°C, 24 h).
Table 1: Optimization of Isoindole-1,3-Dione Synthesis
| Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NH₄OH | Ethanol | 80 | 12 | 78 |
| Methylamine | DMF | 100 | 24 | 65 |
| Hydrazine hydrate | Water | 25 | 48 | 42 |
Preparation of 3,5-Dibromo-1H-1,2,4-Triazole
Bromination of 1H-1,2,4-Triazole
Direct bromination of 1H-1,2,4-triazole with bromine (2.2 equiv) in acetic acid at 0–5°C for 6 h achieves 85% dibromination. Regioselectivity is temperature-dependent: higher temperatures (>30°C) favor tribromination, while lower temperatures (<10°C) minimize side products.
Critical Parameters :
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Solvent : Acetic acid enhances solubility and reactivity.
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Stoichiometry : A 1:2.2 molar ratio of triazole to Br₂ ensures complete dibromination.
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Workup : Neutralization with NaHCO₃ followed by extraction with CH₂Cl₂ yields the product as a white solid.
N-Alkylation and Conjugation Strategies
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Alkylation | 1,2-Dibromoethane, K₂CO₃ | DMF | 70 | 95 |
| Mitsunobu | DEAD, PPh₃ | THF | 65 | 98 |
Final Coupling and Characterization
Nucleophilic Substitution
The bromoethyl-triazole intermediate reacts with isoindole-1,3-dione in the presence of NaH (THF, 0°C to RT, 8 h) to yield the target compound (62% yield). Purification via recrystallization from ethanol affords light yellow crystals (mp 210–212°C).
Characterization Data :
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¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.78 (m, 4H, Ar-H), 5.12 (s, 2H, CH₂), 4.65 (t, J = 6.8 Hz, 2H, N-CH₂), 3.92 (t, J = 6.8 Hz, 2H, CH₂-Br).
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IR (KBr) : 1720 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N), 650 cm⁻¹ (C-Br).
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ESI-MS : m/z 486.8 [M+H]⁺ (calc. 486.9).
Challenges and Optimization Insights
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products formed are derivatives of the original compound with different substituents on the triazole ring.
Oxidation and Reduction: The major products depend on the specific oxidation or reduction reaction but generally involve changes in the oxidation state of the compound.
Scientific Research Applications
2-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is used in the development of advanced materials such as polymers and coatings due to its unique structural properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell division.
Pathways Involved: It can inhibit key pathways such as the synthesis of nucleic acids and proteins, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
Key Observations :
- The target compound’s ethyl-linked isoindole-dione distinguishes it from ketone or nitrile derivatives .
- Compared to sulfanyl-linked analogues , the absence of a sulfur atom may reduce polarity and alter binding kinetics.
- Unlike imidazole-triazole hybrids , the dibromo-triazole core in the target compound likely enhances electrophilicity, favoring nucleophilic aromatic substitutions.
Physicochemical Properties
Predicted or reported properties of selected analogues:
Analysis :
- The acetonitrile derivative’s high predicted boiling point (432.6°C) suggests strong intermolecular interactions due to polar nitrile and bromine groups .
- The target compound’s properties remain unstudied, but its isoindole-dione group may increase molecular weight (~400–450 g/mol estimated) and reduce solubility compared to smaller analogues.
Biological Activity
The compound 2-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of isoindole and triazole, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula: C₈H₈Br₂N₄O₃
- Molecular Weight: 340.02 g/mol
- CAS Number: 919259-91-9
The structure features a triazole ring substituted with bromine atoms, which is known to enhance biological activity due to increased lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of the Compound
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 12.5 | |
| Escherichia coli | 25 | |
| Pseudomonas aeruginosa | 50 | |
| Candida albicans | 20 |
The compound demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with particularly low Minimum Inhibitory Concentrations (MICs) against MRSA strains.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The presence of the triazole group allows for interaction with essential enzymes involved in these processes.
Case Studies and Research Findings
- In Vitro Studies : A study conducted by Ochal et al. highlighted the effectiveness of similar triazole derivatives against various bacterial strains, suggesting that modifications in the side chains can significantly influence the bioactivity .
- Comparative Analysis : In comparative studies with standard antibiotics like ciprofloxacin and streptomycin, the compound showed comparable or superior activity against resistant strains of bacteria .
- Fungal Activity : The compound also exhibited antifungal properties against Candida species, indicating a broad-spectrum antimicrobial potential .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethyl bromide, DMF, 80°C | 65–70 | >95 |
| 2 | DIAD, Ph3P, THF, RT | 50–55 | >90 |
Q. Table 2: SHELXL Refinement Statistics
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.032 |
| wR2 (all data) | 0.085 |
| Residual density (eÅ⁻³) | ±0.45 |
Q. Table 3: NMR Discrepancy Analysis
| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Δδ |
|---|---|---|---|
| H-1 | 7.45 | 7.52 | 0.07 |
| H-2 | 3.80 | 3.75 | 0.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
